molecular formula C9H6O3 B602359 4-Hydroxycoumarin CAS No. 1076-38-6

4-Hydroxycoumarin

Cat. No.: B602359
CAS No.: 1076-38-6
M. Wt: 162.14
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Description

4-Hydroxycoumarin is a coumarin derivative characterized by the presence of a hydroxy group at the 4-position of the coumarin ring. It is a significant fungal metabolite derived from the precursor coumarin. This compound plays a crucial role in the biosynthesis of various anticoagulants, including dicoumarol, which is produced through fermentative processes involving naturally occurring formaldehyde .

Mechanism of Action

Target of Action

The primary target of 4-Hydroxycoumarin is the enzyme Vitamin K epoxide reductase . This enzyme plays a crucial role in the recycling of Vitamin K to its active form . Another target is the Major NAD (P)H-flavin oxidoreductase in Vibrio fischeri .

Mode of Action

This compound inhibits the action of Vitamin K epoxide reductase . This inhibition leads to the depletion of reduced Vitamin K in tissues .

Biochemical Pathways

This compound affects the normal metabolism of Vitamin K in the body . By inhibiting Vitamin K epoxide reductase, it disrupts the recycling of Vitamin K to its active form . This disruption affects the action of Vitamin K-dependent enzymes that are critically involved in the production of active forms of certain clotting factors .

Pharmacokinetics

It’s known that the compound is metabolized in the liver .

Result of Action

This results in the inhibition of Vitamin K-dependent enzymes, affecting the production of active forms of certain clotting factors . On a cellular level, this compound has been shown to affect the viability, proliferation, and adhesion of HepG2 hepatocellular carcinoma cells .

Action Environment

Environmental factors can influence the action of this compound. For instance, advanced oxidative processes (AOP), which are radical reactions of toxic contaminants with environmental free radicals, can lead to less toxic products . The aqueous environment also plays a significant role in the chemical fate of toxins like this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxycoumarin can be synthesized through several methods. One common approach involves the use of simple phenol and 1-(2-hydroxyphenyl)ethanone or 2’-hydroxyacetophenone as starting materials . The reaction typically involves the condensation of these compounds under acidic or basic conditions to form the coumarin ring structure.

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst. This method is favored for its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxycoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual role as a precursor for both pharmaceutical anticoagulants and rodenticides. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

4-hydroxychromen-2-one
Source PubChem
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InChI

InChI=1S/C9H6O3/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5,10H
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InChI Key

VXIXUWQIVKSKSA-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)O2)O
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Molecular Formula

C9H6O3
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DSSTOX Substance ID

DTXSID8061472, DTXSID50944748
Record name 2H-1-Benzopyran-2-one, 4-hydroxy-
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Record name 2-Hydroxy-4H-1-benzopyran-4-one
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Molecular Weight

162.14 g/mol
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Physical Description

Beige powder; [Sigma-Aldrich MSDS]
Record name 4-Hydroxycoumarin
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CAS No.

1076-38-6, 22105-09-5
Record name 4-Hydroxycoumarin
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Record name 4-HYDROXYCOUMARIN
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Synthesis routes and methods

Procedure details

To a stirred suspension of sodium hydride (Aldrich, 60% dispersion in mineral oil) (1.2 g, 30.0 mmol) and diethyl carbonate (Aldrich) (5.9 g, 50 mmol) in anhydrous benzene (Aldrich) (100 mL) under a dry nitrogen atmosphere was added dropwise a solution of 5'-fluoro-2'-hydroxy-acetophenone (Aldrich) (1.54 g, 10 mmol) in anhydrous benzene. The mixture was then refluxed under a nitrogen atmosphere overnight. The reaction mixture was cooled and 50 mL 1N NaOH was added. The mixture was stirred at room temperature for 1 hour. The aqueous layer was separated and washed with ether (100 mL×2). The dark solution was acidified to pH 2 with 6N HCl. The white precipitate was collected by filtration, washed with water and dried to afford product (4) (4-hydroxy-6-fluoro-coumarin) as an off-white solid (1.38 g, 7.66 mmol, 77%). 300-MHz 1H-NMR (CDCl3) δ 5.79 (s,1H), 7.25-7.28 (m,2H), 7.52 (d,1H). Mass/EI: 179 (M-H).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
77%

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